tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate” is a complex organic compound. It is related to the compound “tert-butyl (3R,4S)-3-amino-4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate” which has a CAS Number of 1707290-21-8 .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, tert-butyl 4-aminobenzoate can be used to synthesize structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes . Another method involves the reaction of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)propanoic acid with tert-Butyl 2,2,2-trichloroacetimidate in dichloromethane .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains multiple functional groups including a carbonyl group, an amino group, and a piperidine ring . The compound “tert-butyl 4-{[(benzyloxy)carbonyl]amino}-5-methoxypentanoate” has a similar structure and contains a total of 51 bonds; 24 non-H bonds, 8 multiple bonds, 11 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester, and 1 ether .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, the protodeboronation of pinacol boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . Another reaction involves the use of tert-butyl 4-aminobenzoate in the synthesis of structural units for antifolate .Scientific Research Applications
Synthesis Methods tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate and its derivatives have been synthesized through various methods, reflecting their utility in synthetic organic chemistry. Notably, tert-butyl isocyanide and dialkyl acetylenedicarboxylates react with aromatic carboxylic acids to yield derivatives like dialkyl (E)-2-[(benzoyloxy)(tert-butylimino)methyl]-2-butenedioates, which can rearrange into dialkyl (E)-2-{[benzoyl(tert-butyl)amino]carbonyl}-2-butenedioate derivatives (Alizadeh, Rostamnia, & Zhu, 2006). Another method involves a series of reactions starting from 4-methylpyridinium, leading to tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a significant intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors (Xin-zhi, 2011).
Functional Properties and Applications The tert-butyl group and its derivatives have been found to play a crucial role in various chemical transformations and have applications in synthesizing biologically active compounds. For instance, tert-butyl phenylazocarboxylates, versatile building blocks in synthetic organic chemistry, can undergo nucleophilic substitutions and radical reactions, leading to compounds with potential applications in drug development (Jasch, Höfling, & Heinrich, 2012). tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, serves as an important intermediate for small molecule anticancer drugs and has been synthesized through an optimized method, reflecting its significance in pharmaceutical synthesis (Zhang, Ye, Xu, & Xu, 2018).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-carbamoyl-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-18(2,3)27-17(25)22-11-9-19(10-12-22,15(20)23)21-16(24)26-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H2,20,23)(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDULMIGSCLWIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443896 | |
Record name | TERT-BUTYL 4-(CBZ-AMINO)-4-CARBAMOYLPIPERIDINE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288154-17-6 | |
Record name | TERT-BUTYL 4-(CBZ-AMINO)-4-CARBAMOYLPIPERIDINE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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